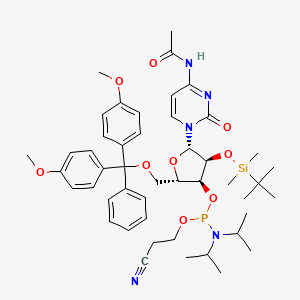
Zaltoprofen Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zaltoprofen Sulfoxide is a derivative of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Zaltoprofen is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors . This compound, as a sulfoxide derivative, retains these properties while potentially offering different pharmacokinetic and pharmacodynamic profiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Zaltoprofen Sulfoxide involves the oxidation of Zaltoprofen. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form Zaltoprofen Sulfone.
Reduction: It can be reduced back to Zaltoprofen using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Zaltoprofen Sulfone.
Reduction: Zaltoprofen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Zaltoprofen Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and its reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Zaltoprofen Sulfoxide exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, it inhibits bradykinin-induced nociceptive responses by blocking the B2 receptor-mediated pathway in primary sensory neurons .
Vergleich Mit ähnlichen Verbindungen
Zaltoprofen: The parent compound, a nonsteroidal anti-inflammatory drug with similar properties.
Sulindac Sulfoxide: Another sulfoxide derivative of an NSAID, known for its anti-inflammatory and analgesic effects.
Dimethyl Sulfoxide: A widely used solvent with anti-inflammatory properties, though not structurally similar, it shares the sulfoxide functional group.
Uniqueness: Zaltoprofen Sulfoxide is unique in its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain without blocking bradykinin receptors. This dual mechanism of action makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
134085-79-3 |
|---|---|
Molekularformel |
C₁₇H₁₄O₄S |
Molekulargewicht |
314.36 |
Synonyme |
10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid 5-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

